molecular formula C15H20FN3O4 B13735841 (S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-3-yl)piperazine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-3-yl)piperazine-2-carboxylic acid

Cat. No.: B13735841
M. Wt: 325.34 g/mol
InChI Key: BSNSPWKTLBTYJF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-3-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a fluoropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-3-yl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamine precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Fluoropyridinyl Group: The fluoropyridinyl group is attached via a nucleophilic substitution reaction using a suitable fluoropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-3-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-3-yl)piperazine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-3-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The fluoropyridinyl group may enhance binding affinity and specificity, while the piperazine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperazine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-4-(5-fluoropyridin-3-yl)piperazine-2-carboxylic acid is unique due to the specific position of the fluorine atom on the pyridine ring, which can influence its electronic properties and reactivity. This positional specificity can result in different biological activities and chemical behaviors compared to its analogs.

Properties

Molecular Formula

C15H20FN3O4

Molecular Weight

325.34 g/mol

IUPAC Name

(2S)-4-(5-fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-5-4-18(9-12(19)13(20)21)11-6-10(16)7-17-8-11/h6-8,12H,4-5,9H2,1-3H3,(H,20,21)/t12-/m0/s1

InChI Key

BSNSPWKTLBTYJF-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=CN=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=CN=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.